molecular formula C10H11BrClNO B13667063 5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride

5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride

Cat. No.: B13667063
M. Wt: 276.56 g/mol
InChI Key: WLVGOSCHUUTMGA-UHFFFAOYSA-N
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Description

5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride is an organic compound with a unique spiro structure This compound is characterized by the presence of a bromine atom at the 5’ position and a spiro linkage between an azetidine ring and an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the spiro compound can be obtained.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The bromine atom can participate in halogen bonding, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate
  • Spiro[azetidine-3,1’(3’H)-isobenzofuran], 5’-bromo-, hydrochloride

Uniqueness

5’-Bromo-3’H-spiro[azetidine-3,1’-isobenzofuran] hydrochloride is unique due to its specific spiro linkage and the presence of a bromine atom at the 5’ position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

6-bromospiro[1H-2-benzofuran-3,3'-azetidine];hydrochloride

InChI

InChI=1S/C10H10BrNO.ClH/c11-8-1-2-9-7(3-8)4-13-10(9)5-12-6-10;/h1-3,12H,4-6H2;1H

InChI Key

WLVGOSCHUUTMGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3(O1)CNC3.Cl

Origin of Product

United States

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